molecular formula C14H22O2 B1593752 (2-(1-Butoxyethoxy)ethyl)benzene CAS No. 64577-91-9

(2-(1-Butoxyethoxy)ethyl)benzene

Cat. No.: B1593752
CAS No.: 64577-91-9
M. Wt: 222.32 g/mol
InChI Key: JBEADRDKGADTFN-UHFFFAOYSA-N
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Description

(2-(1-Butoxyethoxy)ethyl)benzene: is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, featuring a butoxyethoxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Butoxyethoxy)ethyl)benzene typically involves the reaction of benzene with 2-(1-butoxyethoxy)ethyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous conditions and the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-(1-Butoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: (2-(1-Butoxyethoxy)ethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a model compound to study the effects of aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the behavior of similar compounds in biological contexts.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(1-Butoxyethoxy)ethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring can participate in π-π interactions, while the butoxyethoxyethyl group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Butoxyethanol: A related compound with similar solvent properties but lacking the aromatic ring.

    Ethylbenzene: Another benzene derivative with different substituents, used primarily as a solvent and in the production of styrene.

    Butylbenzene: Similar in structure but with a butyl group directly attached to the benzene ring.

Uniqueness: (2-(1-Butoxyethoxy)ethyl)benzene is unique due to the presence of both an aromatic ring and a butoxyethoxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(1-butoxyethoxy)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-4-11-15-13(2)16-12-10-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEADRDKGADTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867084
Record name Benzene, [2-(1-butoxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; leafy aroma
Record name Acetaldehyde butyl phenethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/934/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

280.00 to 282.00 °C. @ 760.00 mm Hg
Record name Acetaldehyde butyl phenethyl acetal
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Miscible in oils, Miscible at room temperature (in ethanol)
Record name Acetaldehyde butyl phenethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/934/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.935
Record name Acetaldehyde butyl phenethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/934/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

64577-91-9
Record name [2-(1-Butoxyethoxy)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64577-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetaldehyde butyl phenethyl acetal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(1-butoxyethoxy)ethyl]-
Source EPA Chemicals under the TSCA
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Record name Benzene, [2-(1-butoxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(1-butoxyethoxy)ethyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.026
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Record name ACETALDEHYDE BUTYL PHENETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6JI8OWWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Acetaldehyde butyl phenethyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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